



Application Notes and Protocols for Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	GeX-2	
Cat. No.:	B15616774	Get Quote

A Note on the Target "**GeX-2**": The target "**GeX-2**" is not a recognized designation for a specific ion channel in publicly available scientific literature. In some contexts, **GeX-2** refers to a protein involved in morphogenesis in C. elegans[1] or a commercially available peptide analogue of α O-conotoxin.[2][3] To provide a relevant and practical example of a detailed electrophysiology protocol for drug development professionals, this document will focus on the well-characterized and clinically significant voltage-gated sodium channel Nav1.7 (encoded by the SCN9A gene). Nav1.7 is a high-interest target for the discovery of non-opioid analgesics due to its critical role in human pain sensation.[4][5][6]

Application Note: Characterization of Nav1.7 Using Patch Clamp Electrophysiology

The voltage-gated sodium channel Nav1.7 is a key component in the transmission of pain signals.[4][7] It is predominantly expressed in peripheral sensory neurons, such as those in the dorsal root ganglion (DRG) and sympathetic ganglion neurons.[7][8][9] Genetic studies have solidified its role in pain pathophysiology; gain-of-function mutations in the SCN9A gene are linked to severe pain disorders like inherited erythromelalgia, while loss-of-function mutations result in a congenital insensitivity to pain.[6][10] This makes Nav1.7 an attractive and validated target for the development of novel analgesic drugs.[5][11]

Patch clamp electrophysiology is the gold-standard method for studying ion channel function and pharmacology with high fidelity.[12][13] This technique allows for the precise measurement of ionic currents flowing through channels like Nav1.7 in response to controlled changes in



membrane voltage. By employing whole-cell voltage clamp, researchers can characterize the biophysical properties of the channel (e.g., activation, inactivation) and assess the potency and mechanism of action of potential drug candidates.

This document provides a comprehensive protocol for the characterization of human Nav1.7 channels expressed in a heterologous system (e.g., HEK293 cells) using automated or manual patch clamp electrophysiology.

Data Presentation: Electrophysiological and Pharmacological Properties of Nav1.7

The following tables summarize key quantitative data for the human Nav1.7 channel, which are essential for experimental design and data interpretation.

Table 1: Biophysical Properties of Human Nav1.7 Channels in HEK293 Cells



Parameter	Reported Value	Description
Voltage of half-maximal activation (V1/2)	-20 to -30 mV	The membrane potential at which half of the channels are in an open state.
Slope factor (k) of activation	6 to 8 mV	A measure of the voltage sensitivity of channel activation.
Voltage of half-maximal steady-state inactivation (V1/2)	-70 to -80 mV	The membrane potential at which half of the channels are in a non-conducting, inactivated state following a prolonged depolarization.
Slope factor (k) of inactivation	5 to 7 mV	A measure of the voltage sensitivity of steady-state inactivation.
Recovery from inactivation (τ)	< 10 ms	The time constant for channels to recover from the inactivated state to the closed state at hyperpolarized potentials.
Ramp Current	0.6 ± 0.1% of peak current	A characteristic non- inactivating current elicited by slow voltage ramps, thought to be important for setting the threshold for action potential firing.[9]

Note: These values can vary depending on the expression system, recording conditions, and specific splice variants.

Table 2: Pharmacology of Representative Nav1.7 Inhibitors



Compound	Туре	IC50 (at depolarized potentials)	Mechanism of Action
Tetrodotoxin (TTX)	Pore Blocker	~300 nM	Blocks the channel pore from the extracellular side.
Mexiletine	Non-selective Blocker	12 - 18 μΜ	State-dependent blocker, preferentially binds to open and inactivated states.[14]
Vixotrigine	Investigational Drug	~160 nM	State-dependent blocker targeting the inactivated state.[11]
PF-05089771	Selective Inhibitor	~11 nM	Potent and selective state-dependent blocker.

Experimental Protocols Cell Preparation

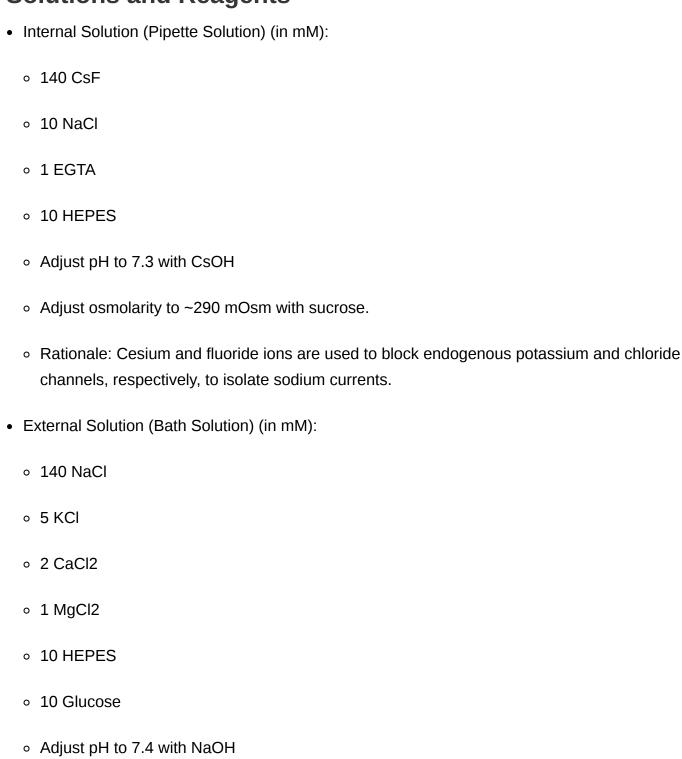
This protocol assumes the use of a stable cell line, such as HEK293, expressing the human Nav1.7 channel.

- Cell Culture: Culture HEK293 cells expressing human Nav1.7 in DMEM/F12 medium supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and a selection antibiotic (e.g., G418 at 400 µg/mL). Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Passaging: Subculture cells every 2-3 days when they reach 80-90% confluency.
- Preparation for Electrophysiology:
 - One day before the experiment, seed the cells onto glass coverslips at a low density to ensure isolated single cells for patching.



- On the day of the experiment, gently wash the cells with the external recording solution.
- Transfer a coverslip to the recording chamber on the microscope stage.

Solutions and Reagents





- Adjust osmolarity to ~310 mOsm with sucrose.
- Compound Preparation: Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10-100 mM). On the day of the experiment, dilute the stock solution into the external solution to the final desired concentrations. Ensure the final DMSO concentration does not exceed 0.1%, as higher concentrations can affect channel function.

Whole-Cell Patch Clamp Recording

The following steps describe the procedure for obtaining whole-cell recordings.[12][15][16][17]

- Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.[15]
- Establish Giga-seal:
 - Mount the filled pipette onto the headstage of the patch clamp amplifier.
 - Apply slight positive pressure to the pipette.[15]
 - Using a micromanipulator, lower the pipette tip onto the surface of an isolated, healthylooking cell.
 - Once a dimple is observed on the cell surface, release the positive pressure.
 - Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane. This is known as a "giga-seal".[12][15]
- Establish Whole-Cell Configuration:
 - After forming a stable giga-seal, apply a brief pulse of strong suction to rupture the cell membrane patch under the pipette tip.[12][18]
 - This provides electrical and diffusive access to the cell's interior.
- Data Acquisition:



- Use a patch clamp amplifier (e.g., Axopatch 200B) and data acquisition software (e.g., pCLAMP).[13]
- Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all Nav1.7 channels are in the closed, resting state.
- Apply a series of voltage-step protocols to elicit and measure Nav1.7 currents.

Voltage Protocols for Nav1.7 Characterization

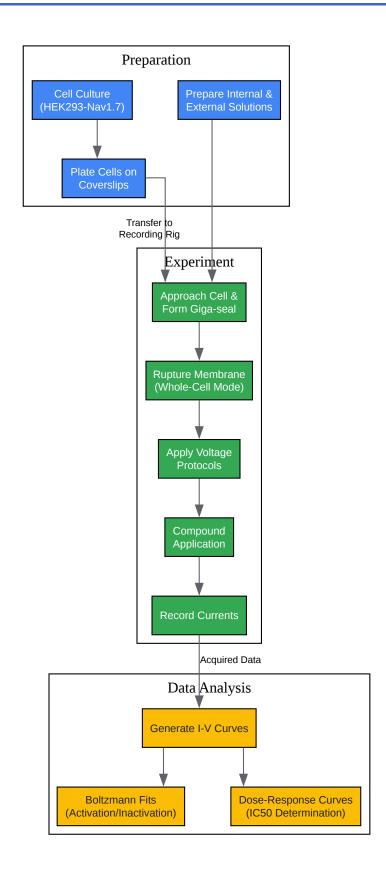
- Activation Protocol:
 - From a holding potential of -120 mV, apply depolarizing voltage steps in 5 or 10 mV increments (e.g., from -80 mV to +60 mV) for 50 ms.
 - Measure the peak inward current at each voltage step.
 - Convert peak current (I) to conductance (G) using the formula: G = I / (Vm Erev), where
 Vm is the test potential and Erev is the reversal potential for sodium.
 - Plot conductance as a function of voltage and fit with a Boltzmann equation to determine the V1/2 of activation.
- Steady-State Inactivation Protocol:
 - From a holding potential of -120 mV, apply a series of 500 ms pre-pulses ranging from -140 mV to -10 mV.
 - Immediately following each pre-pulse, apply a test pulse to 0 mV for 20 ms to measure the fraction of channels that are available to open.
 - Normalize the peak current from the test pulse to the maximum current and plot it against the pre-pulse potential.
 - Fit the data with a Boltzmann equation to determine the V1/2 of inactivation.
- Compound Testing (State-Dependence):



- To assess state-dependent block, measure the effect of the compound on channels in the resting and inactivated states.
- Use a holding potential of -120 mV to favor the resting state and a depolarized holding potential (e.g., -70 mV) to favor the inactivated state.
- Apply a test pulse (e.g., to 0 mV) from both holding potentials before and after compound application. A greater block from the depolarized holding potential indicates preferential binding to the inactivated state.

Visualization of Workflows and Pathways Experimental Workflow Diagram





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References

- 1. The GEX-2 and GEX-3 proteins are required for tissue morphogenesis and cell migrations in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. physoc.org [physoc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Review of the Therapeutic Targeting of SCN9A and Nav1.7 for Pain Relief in Current Human Clinical Trials PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nav1.7 and Nav1.8: Role in the pathophysiology of pain PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited Neuropathy PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 14. Towards development of Nav1.7 channel modulators for pain treatment: A comparison of mexiletine effect in two cell models by automated patch clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 16. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 17. Patch Clamp Protocol [labome.com]



- 18. Whole Cell Patch Clamp Protocol [protocols.io]
- To cite this document: BenchChem. [Application Notes and Protocols for Patch Clamp Electrophysiology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616774#gex-2-patch-clamp-electrophysiology-protocol]

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